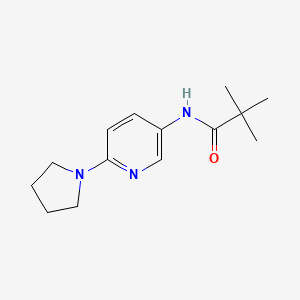
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. DMPP has been extensively studied for its ability to activate nAChRs and its potential applications in pharmacology, neurobiology, and biotechnology.
作用机制
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide acts as an agonist of nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide binds to the orthosteric site of nAChRs and induces conformational changes that lead to the opening of the ion channel and the influx of cations, such as sodium and calcium. This results in depolarization of the cell membrane and the activation of downstream signaling pathways, such as the release of neurotransmitters and the modulation of gene expression.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the type and subunit composition of the nAChRs that it activates. In neuronal tissues, 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide can induce the release of neurotransmitters, such as dopamine, glutamate, and GABA, and modulate synaptic plasticity and learning and memory. In non-neuronal tissues, such as muscle and endocrine cells, 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide can induce muscle contraction and hormone secretion, respectively. 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has also been shown to have anti-inflammatory and antioxidant effects in some tissues, such as the lung and the liver.
实验室实验的优点和局限性
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has several advantages as a tool for scientific research, including its high potency and selectivity for nAChRs, its stability and solubility in various experimental conditions, and its availability from commercial sources. However, 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide also has some limitations, such as its potential toxicity and off-target effects at high concentrations, its short half-life and rapid metabolism in vivo, and its limited ability to discriminate between different subtypes of nAChRs.
未来方向
There are several future directions for the research and development of 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide and related compounds. One direction is to study the structure and function of nAChRs in more detail, using advanced techniques such as cryo-electron microscopy and X-ray crystallography. Another direction is to develop new drugs that target nAChRs, based on the insights gained from studying 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide and related compounds. Such drugs could have potential applications in the treatment of various neurological and psychiatric disorders, as well as in the modulation of immune and endocrine functions. Finally, 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide and related compounds could be used as tools for biotechnology applications, such as the engineering of ion channels and biosensors.
合成方法
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-bromopyridine with 1,6-diaminohexane, followed by the addition of 2,2-dimethylpropionyl chloride. The final product is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has been used in various scientific research applications, including pharmacology, neurobiology, and biotechnology. It has been shown to activate nAChRs in different tissues and species, including human, rat, and chicken. 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has been used as a tool to study the structure and function of nAChRs, as well as their role in various physiological and pathological conditions. 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has also been used to screen and develop new drugs that target nAChRs, such as those for the treatment of Alzheimer's disease, schizophrenia, and addiction.
属性
IUPAC Name |
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-11-6-7-12(15-10-11)17-8-4-5-9-17/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHERGZAJNVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
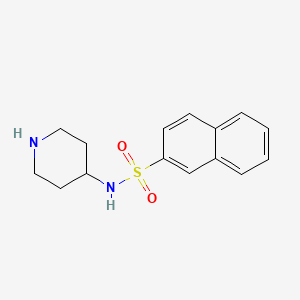
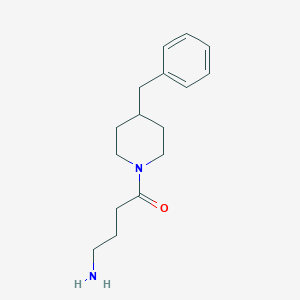
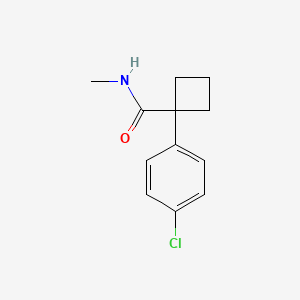


![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
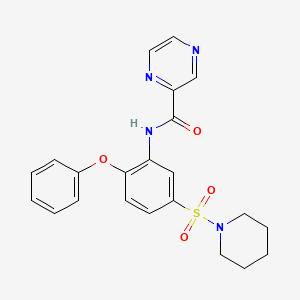
![2-chloro-N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-7-yl)-acetamide](/img/structure/B7518825.png)

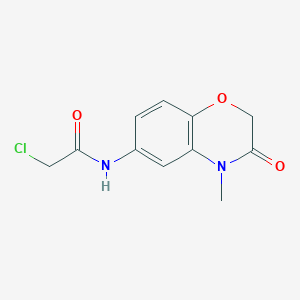
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B7518851.png)
![2-[2-[1-(3-Methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7518858.png)